molecular formula C29H29FN4O3 B12386834 PI3K/Akt/mTOR-IN-4

PI3K/Akt/mTOR-IN-4

Cat. No.: B12386834
M. Wt: 500.6 g/mol
InChI Key: GFMVJCIZUOTOGP-UHFFFAOYSA-N
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Description

PI3K/Akt/mTOR-IN-4 is a compound that targets the PI3K/Akt/mTOR signaling pathway, which is a crucial intracellular pathway involved in regulating cell growth, survival, and metabolism. This pathway is often dysregulated in various cancers, making it a significant target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PI3K/Akt/mTOR-IN-4 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and high yield. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: PI3K/Akt/mTOR-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce potential side effects .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcome .

Major Products Formed: The major products formed from these reactions are often derivatives of this compound with enhanced biological activity or improved pharmacokinetic properties. These derivatives are crucial for developing more effective cancer therapies .

Scientific Research Applications

PI3K/Akt/mTOR-IN-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the PI3K/Akt/mTOR signaling pathway and its role in cellular processes. In biology, it helps in understanding cell growth, survival, and metabolism. In medicine, it is a potential therapeutic agent for treating various cancers by inhibiting the PI3K/Akt/mTOR pathway. In industry, it is used in the development of new drugs and therapeutic strategies .

Mechanism of Action

PI3K/Akt/mTOR-IN-4 exerts its effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is activated by various extracellular signals, leading to the activation of PI3K, which then phosphorylates and activates Akt. Akt subsequently activates mTOR, which regulates cell growth, survival, and metabolism. By inhibiting this pathway, this compound can reduce cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to PI3K/Akt/mTOR-IN-4 include dual PI3K/mTOR inhibitors like Dactolisib, VS-5884, and PI-103. These compounds also target the PI3K/Akt/mTOR pathway and are used in cancer therapy .

Uniqueness: this compound is unique due to its specific molecular structure, which allows for more effective inhibition of the PI3K/Akt/mTOR pathway compared to other inhibitors. This unique structure enhances its efficacy and reduces potential side effects, making it a promising candidate for cancer therapy .

Properties

Molecular Formula

C29H29FN4O3

Molecular Weight

500.6 g/mol

IUPAC Name

6-[2-(2-fluorophenyl)ethynyl]-5-(4-methylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole

InChI

InChI=1S/C29H29FN4O3/c1-33-11-13-34(14-12-33)25-18-24-23(15-20(25)10-9-19-7-5-6-8-22(19)30)31-29(32-24)21-16-26(35-2)28(37-4)27(17-21)36-3/h5-8,15-18H,11-14H2,1-4H3,(H,31,32)

InChI Key

GFMVJCIZUOTOGP-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2C#CC4=CC=CC=C4F)NC(=N3)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

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